

Application Notes: Characterization of Samarium-Cobalt (SmCo) Magnets using Vibrating Sample Magnetometry (VSM)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Samarium-cobalt

Cat. No.: B12055056

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Samarium-Cobalt (SmCo) magnets are a class of rare-earth permanent magnets known for their high magnetic strength, exceptional temperature stability, and superior corrosion resistance.^{[1][2]} These characteristics make them indispensable in demanding applications such as high-temperature motors, sensors, and aerospace technologies.^[3] Vibrating Sample Magnetometry (VSM) is a highly sensitive and accurate technique used to characterize the magnetic properties of materials.^[4] It operates on Faraday's Law of Induction, where a vibrating magnetic sample induces a voltage in a set of pick-up coils, which is proportional to the sample's magnetic moment.^{[5][6][7]} This application note provides a detailed protocol for the characterization of SmCo magnets using VSM, enabling researchers to accurately determine key magnetic parameters.

SmCo magnets are broadly categorized into two main series: SmCo5 and Sm2Co17.^{[1][3]} The Sm2Co17 series generally offers higher energy products and better thermal stability.^[3] VSM is instrumental in measuring critical magnetic properties such as saturation magnetization (M_s), remanence (M_r), coercivity (H_c), and the maximum energy product ($(BH)_{max}$), which are derived from the magnetic hysteresis loop.^{[8][9]}

Key Magnetic Parameters of SmCo Magnets

The primary output of a VSM measurement is the magnetic hysteresis loop, a plot of magnetization (M) versus the applied magnetic field (H).[\[10\]](#) Several key performance indicators for permanent magnets are extracted from this loop, particularly from the second quadrant, which is known as the demagnetization curve.

A brief description of these parameters is as follows:

- Saturation Magnetization (Ms): The maximum magnetic moment per unit volume that a material can achieve when a strong external magnetic field is applied. It represents the point at which all magnetic domains within the material are aligned.
- Remanence (Br or Mr): The magnetization remaining in a material after the external magnetic field is removed (H=0) after being magnetized to saturation.[\[8\]](#)[\[11\]](#) A higher remanence indicates a stronger magnet.[\[11\]](#)
- Coercivity (Hc): The intensity of the applied magnetic field required to reduce the magnetization of the material to zero after it has been saturated.[\[8\]](#)[\[11\]](#) This parameter is a measure of the material's resistance to demagnetization.[\[8\]](#)
- Intrinsic Coercivity (Hci): The magnetic field strength required to reduce the intrinsic magnetization to zero. For hard magnetic materials like SmCo, Hci is a critical parameter indicating its resistance to demagnetization.
- Maximum Energy Product ((BH)max): The point on the second quadrant of the B-H hysteresis loop that represents the maximum product of the magnetic flux density (B) and the magnetic field strength (H). It is a figure of merit for permanent magnets, indicating the maximum magnetic energy that can be stored.[\[1\]](#)

Data Presentation: Typical Magnetic Properties of SmCo Magnets

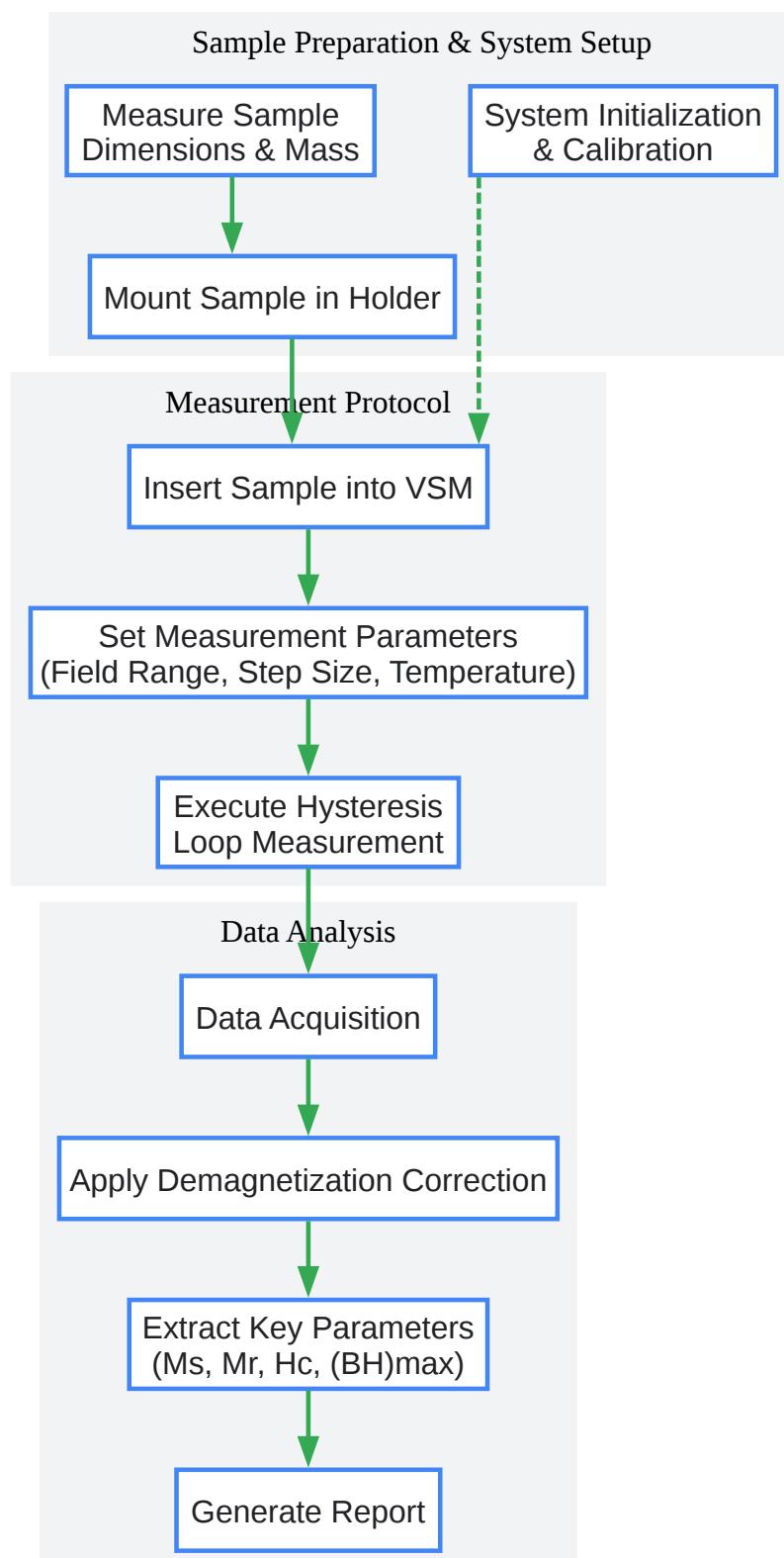
The following tables summarize the typical magnetic properties of various grades of sintered SmCo magnets. These values are generally measured at room temperature (around 20-25°C).

Table 1: Magnetic Properties of Sm₁Co₅ Magnet Grades[\[3\]](#)

Grade	Remanence (Br) (kG)	Coercive Force (Hcb) (kOe)	Intrinsic Coercive Force (Hcj) (kOe)	Max. Energy Product ((BH)max) (MGoe)	Max. Operating Temp. (°C)
SmCo16	8.1-8.5	8.3	23	14-16	250
SmCo18	8.5-9.0	8.8	23	16-18	250
SmCo20	9.0-9.4	9.1	23	19-21	250
SmCo22	9.2-9.6	9.4	23	20-22	250
SmCo24	9.6-10.0	9.7	23	22-24	250

Table 2: Magnetic Properties of Sm₂Co₁₇ Magnet Grades[3][12]

Grade	Remanence (Br) (kG)	Coercive Force (Hcb) (kOe)	Intrinsic Coercive Force (Hcj) (kOe)	Max. Energy Product ((BH)max) (MGoe)	Max. Operating Temp. (°C)
SmCo22	9.8-10.5	9.0-9.5	15-20	20-23	300
SmCo24	10.0-10.8	9.2-9.8	17-22	22-25	300
SmCo26	10.4-11.0	9.5-10.2	18-25	24-27	350
SmCo28	10.6-11.2	9.8-10.5	20-28	26-29	350
SmCo30	10.8-11.4	10.0-10.8	22-30	28-31	350
SmCo32	11.0-11.6	10.2-11.0	25-33	30-33	350


Experimental Protocols

This section outlines the detailed methodology for measuring the magnetic properties of a SmCo magnet sample using a VSM.

Equipment and Materials

- Vibrating Sample Magnetometer (VSM) with electromagnet and power supply.
- Computer with VSM control and data acquisition software.
- Sample holder (non-magnetic material).
- High-purity calibration standard (e.g., Nickel sphere).
- SmCo magnet sample of known dimensions and mass.
- Non-magnetic adhesive or tape for mounting (e.g., Kapton tape).[\[13\]](#)
- Precision balance for mass measurement.
- Calipers for dimensional measurements.

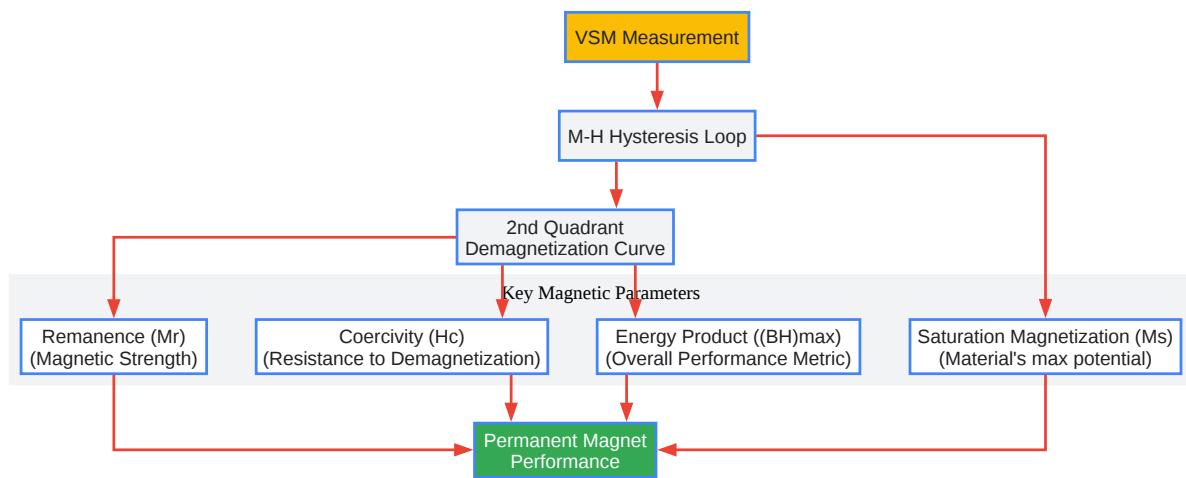
Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: VSM Experimental Workflow for SmCo Magnet Characterization.

Step-by-Step Protocol

- System Preparation:
 - Turn on the VSM system, including the control unit, amplifier, and computer.[5]
 - Initialize the VSM software.[5]
 - Ensure the sample chamber is at the desired starting temperature (e.g., room temperature, 300 K) and the magnetic field is set to zero.[14]
- Calibration:
 - Calibrate the VSM using a certified reference standard (e.g., a pure Nickel sample of known magnetic moment).
 - Follow the software prompts to perform the calibration routine. This step ensures the accuracy of the measured magnetic moment.
- Sample Preparation and Mounting:
 - Accurately measure the mass and dimensions of the SmCo magnet sample. This is crucial for calculating magnetization and the demagnetization factor.
 - Securely mount the sample onto the sample holder using a non-magnetic adhesive. Ensure the sample's easy axis of magnetization is aligned with the direction of the applied magnetic field for an accurate hysteresis loop measurement.[10]
 - The sample should be mounted firmly to prevent any movement during vibration, which could introduce noise into the measurement.
- Measurement Execution:
 - Carefully insert the sample holder with the mounted sample into the VSM.
 - In the VSM software, define the measurement parameters:


- Maximum Applied Field: This should be sufficient to magnetically saturate the SmCo sample. For SmCo magnets, fields of 20-30 kOe or higher are often required.[15]
- Field Step Size: A smaller step size will yield a higher resolution hysteresis loop but will increase the measurement time.
- Averaging Time: The time spent measuring at each field point. A longer time improves the signal-to-noise ratio.
- Temperature: Set the desired measurement temperature. For temperature-dependent studies, a VSM with a furnace or cryostat is necessary.

- Initiate the hysteresis loop measurement sequence. The VSM will apply a magnetic field, sweeping from zero to the maximum positive field, then to the maximum negative field, and finally back to the maximum positive field to complete the loop.

- Data Analysis:
 - Once the measurement is complete, the software will display the raw data of magnetic moment versus applied field.
 - Demagnetization Correction: For accurate determination of intrinsic magnetic properties, a demagnetization correction must be applied. The VSM measures the response to the applied external field (H_{applied}), but the sample experiences an internal field (H_{internal}) which is reduced by a demagnetizing field ($H_d = N_d * M$), where N_d is the demagnetization factor dependent on the sample's geometry. The corrected internal field is $H_{\text{internal}} = H_{\text{applied}} - N_d * M$.
 - Convert the measured magnetic moment (emu) to magnetization (emu/cm³) by dividing by the sample volume.
 - From the corrected hysteresis loop (M vs. H_{internal}), extract the key magnetic parameters: M_s , M_r , H_c , and H_{ci} .
 - Calculate the maximum energy product ((BH)_{max}) from the second quadrant of the B vs. H curve, where $B = H + 4\pi M$ (in CGS units).

Relationship of Key Magnetic Parameters

The following diagram illustrates the logical relationship between the key magnetic parameters obtained from a VSM measurement and their significance for a permanent magnet's performance.

[Click to download full resolution via product page](#)

Caption: Relationship of Key Magnetic Parameters from VSM.

Conclusion

Vibrating Sample Magnetometry is a powerful and essential tool for the comprehensive characterization of SmCo permanent magnets. By following the detailed protocol outlined in these application notes, researchers can obtain accurate and reproducible measurements of key magnetic parameters. This data is critical for quality control in magnet production, the development of new magnetic materials, and the selection of appropriate magnets for

advanced technological applications. The exceptional thermal stability of SmCo magnets can also be thoroughly investigated using a VSM equipped with variable temperature capabilities, providing crucial insights into their performance in extreme environments.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Samarium–cobalt magnet - Wikipedia [en.wikipedia.org]
- 2. magnetstek.com [magnetstek.com]
- 3. magnetexpert.com [magnetexpert.com]
- 4. nanomagnetics-inst.com [nanomagnetics-inst.com]
- 5. Vibrating-sample magnetometer - Wikipedia [en.wikipedia.org]
- 6. magnetism.eu [magnetism.eu]
- 7. measurlabs.com [measurlabs.com]
- 8. Measurement – Arkival Magnetics [arkival.com]
- 9. azom.com [azom.com]
- 10. VSM - MSU Magnetic Nanostructures | Montana State University [physics.montana.edu]
- 11. How to measure the magnetic properties of Ferrite Magnets? - Blog [zhongmaimagnet.com]
- 12. Samarium Cobalt Magnet Properties:Finite Element Method Magnetics [femm.info]
- 13. files.wmich.edu [files.wmich.edu]
- 14. nercf.unl.edu [nercf.unl.edu]
- 15. researchgate.net [researchgate.net]
- 16. mpcomagnetics.com [mpcomagnetics.com]
- To cite this document: BenchChem. [Application Notes: Characterization of Samarium-Cobalt (SmCo) Magnets using Vibrating Sample Magnetometry (VSM)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12055056#characterization-of-smco-magnets-using-vibrating-sample-magnetometry-vsm>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com